(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione
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Overview
Description
Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring . Oxazole derivatives are widely distributed in terrestrial and marine environments and exhibit extensive pharmacological activities .
Synthesis Analysis
Oxazole derivatives can be synthesized through various methods. One such method is the Rh(III)-catalyzed olefination reaction of oxazoles to generate diverse oxazole skeleton derivatives . This reaction can tolerate many functional groups, affording complex oxazole derivatives with long chain alkenyls in moderate to good yields .Molecular Structure Analysis
The molecular structure of oxazole derivatives can vary greatly depending on the functional groups attached to the oxazole ring. The structure of the oxazole ring can influence properties such as fluorescence .Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed olefination reaction can be used to build diverse oxazole derivatives from functional alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary greatly depending on their structure. Some oxazole derivatives are known to be highly fluorescent and efficient two-photon absorbers .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis of novel compounds through diastereoselective 1,3-dipolar cycloaddition reactions, leading to the creation of pyrrolo and isoxazole derivatives. For instance, Moroz et al. (2018) demonstrated the synthesis of substituted pyrrolo[3,2-d]isoxazoles via reactions of 1H-pyrrol-2,3-diones with nitrones, showcasing the potential for creating complex molecular structures through specific synthetic pathways (Moroz et al., 2018).
Molecular Electronics and Photonics
Compounds with pyrrolo and oxazole moieties have been explored for their electronic and photonic properties. For example, the development of conjugated polymers based on pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) units has been investigated for their application in organic thin film transistors, highlighting the relevance of these compounds in semiconducting materials and electronic devices (Guo, Sun, & Li, 2014).
Antimicrobial and Antiviral Research
The search for new antimicrobial and antiviral agents has led to the synthesis and evaluation of compounds with pyrrolo[1,2-c]oxazole structures. Although the exact compound mentioned was not identified, related research efforts have focused on synthesizing new derivatives with potential antimicrobial properties. For instance, derivatives of pyrrole have been synthesized and evaluated for their antimicrobial activities, indicating the broader relevance of this class of compounds in pharmacological research (Research not directly related to the specified compound, 2020).
Mechanism of Action
Properties
IUPAC Name |
(3R,7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9H,1,6-7H2,2-4H3/t9-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUAJNQTKSSATQ-SKDRFNHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(=O)O1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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